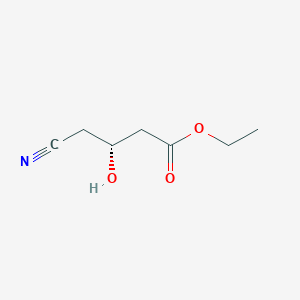

ethyl (3R)-4-cyano-3-hydroxybutanoate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (3R)-4-cyano-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-3,5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQFROBMBSKWQY-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370024 | |

| Record name | Ethyl (3R)-4-cyano-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141942-85-0 | |

| Record name | Ethyl (R)-4-cyano-3-hydroxybutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141942-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3R)-4-cyano-3-hydroxybutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141942850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (3R)-4-cyano-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (3R)-4-cyano-3-hydroxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butanoic acid, 4-cyano-3-hydroxy-, ethyl ester, (3R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl (3R)-4-cyano-3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3R)-4-cyano-3-hydroxybutanoate is a chiral molecule of significant interest in the pharmaceutical industry.[1] It serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate in the manufacturing of Atorvastatin, a widely prescribed cholesterol-lowering medication.[1] Its stereochemical purity is paramount for the efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and visual representations of synthetic workflows.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a mild, ester-like odor. It is sparingly soluble in water but soluble in organic solvents such as chloroform, DMSO, and methanol. Below is a summary of its key chemical and physical properties.

General and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁NO₃ | [2] |

| Molecular Weight | 157.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | TCI Chemicals, BOC Sciences |

| Boiling Point | 270 °C (lit.) | [3] |

| Density | 1.114 g/mL at 25 °C (lit.) | Sigma-Aldrich |

| Refractive Index | n20/D 1.448 (lit.) | Sigma-Aldrich |

| Optical Rotation | [α]25/D -5°, neat | Sigma-Aldrich |

| Flash Point | 113 °C (closed cup) | Sigma-Aldrich |

| Solubility | Sparingly soluble in water; Soluble in Chloroform, DMSO, Methanol | Guidechem, BOC Sciences |

Structural Information

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 141942-85-0 | [2] |

| SMILES | CCOC(=O)C--INVALID-LINK--CC#N | [2] |

| InChI | InChI=1S/C7H11NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-3,5H2,1H3/t6-/m1/s1 | [2] |

| InChIKey | LOQFROBMBSKWQY-ZCFIWIBFSA-N | [2] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a critical step in the production of several pharmaceuticals. Both chemo-enzymatic and purely chemical routes have been developed. Below are detailed protocols for two common synthetic approaches.

Chemo-enzymatic Synthesis from Ethyl 4-chloro-3-oxobutanoate

This two-step enzymatic process is a widely used industrial method that offers high enantioselectivity and yield. The workflow involves the asymmetric reduction of the keto group followed by enzymatic cyanation.

Caption: Chemo-enzymatic synthesis workflow.

Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate [4]

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-9.0).

-

Addition of Reagents: To the buffer, add ethyl 4-chloro-3-oxobutanoate as the substrate. Introduce the biocatalysts: a ketoreductase (KRED), glucose dehydrogenase (GDH) for cofactor regeneration, and the cofactor NADPH. Glucose is added as the hydrogen donor.

-

Reaction Conditions: Maintain the reaction temperature between 28-33 °C and stir for 6-10 hours.

-

Monitoring: Monitor the reaction progress by HPLC or GC to confirm the consumption of the starting material.

-

Work-up: Upon completion, the resulting product, ethyl (S)-4-chloro-3-hydroxybutanoate, can be used directly in the next step, often without extensive purification.

Step 2: Enzymatic Cyanation [5][6][7]

-

pH Adjustment: Adjust the pH of the reaction mixture from the previous step to a range of 6.0-8.0.

-

Addition of Cyanide and Enzyme: Slowly add a solution of sodium cyanide to the reaction mixture. Introduce the halohydrin dehalogenase (HHDH) enzyme.

-

Reaction Conditions: Maintain the temperature between 40-60 °C and continue stirring. The pH should be carefully controlled during the reaction, as it can affect enzyme activity and stability.

-

Monitoring: Track the conversion of ethyl (S)-4-chloro-3-hydroxybutanoate to the final product using GC.

-

Work-up and Purification: Once the reaction reaches completion (typically >98% conversion), acidify the mixture to a pH of 2-3 with sulfuric acid. Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Chemical Synthesis from L-(-)-Malic Acid

This chemical synthesis route utilizes a readily available chiral starting material to establish the desired stereochemistry.

Caption: Chemical synthesis workflow from L-(-)-Malic Acid.

A detailed experimental protocol for the synthesis from L-(-)-malic acid involves a multi-step process. The key transformations are outlined below, based on literature descriptions.[1]

-

Esterification: L-(-)-malic acid is first converted to its corresponding diethyl ester, diethyl (S)-2-hydroxysuccinate, typically by refluxing in ethanol with a catalytic amount of a strong acid like sulfuric acid.

-

Reduction: The ester is then selectively reduced. This step requires a careful choice of reducing agent to avoid over-reduction.

-

Bromination: The resulting diol is then subjected to bromination to introduce a leaving group for the subsequent cyanation step.

-

Cyanation: The final step involves the displacement of the bromide with a cyanide group, typically using sodium cyanide in a suitable solvent, to yield this compound.

-

Purification: The final product is purified by extraction and column chromatography or distillation.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Spectroscopic Data

| Technique | Key Features and Observations | Source(s) |

| ¹H NMR | (DMSO-d₆, 500 MHz) δ 5.60 (d, 1H), 4.12 (m, 1H), 4.07 (q, 2H), 2.66 (m, 2H), 2.47 (m, 2H), 1.87 (t, 3H) | [8] |

| ¹³C NMR | (DMSO-d₆, 125 MHz) δ 170.21, 118.60, 63.40, 59.98, 41.10, 25.14, 14.02 | [8] |

| FTIR (Neat) | Characteristic peaks for O-H (hydroxyl), C≡N (nitrile), and C=O (ester) functional groups are observed. | [2] |

| Mass Spectrometry | MS (ESI): m/z 158.2 [M+H]⁺ | [8] |

Chromatographic Methods

| Method | Typical Conditions |

| Gas Chromatography (GC) | Column: Chiral capillary column (e.g., DIKMA 0.3mm x 30m) Detector: FID Used for assessing purity and enantiomeric excess. |

| High-Performance Liquid Chromatography (HPLC) | Column: Chiral stationary phase (e.g., Chiralcel OD-H) Used for determining enantiomeric excess. |

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

Source: Fisher Scientific SDS

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing vapors or mist.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature is 2-8 °C. Keep away from strong acids, bases, and oxidizing agents.

Conclusion

This compound is a valuable chiral intermediate with well-defined chemical properties. Its synthesis, particularly through chemo-enzymatic routes, has been optimized for industrial-scale production, offering high yields and excellent enantioselectivity. The analytical methods described provide robust means for quality control. Adherence to proper safety protocols is essential when handling this compound. This guide provides a foundational resource for researchers and professionals working with this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H11NO3 | CID 2733879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl (R)-(-)-4-Cyano-3-hydroxybutyrate | 141942-85-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google Patents [patents.google.com]

- 5. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]

- 6. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. US8372608B2 - Processes for making [R]-ethyl 4-cyano-3 hydroxybutyric acid - Google Patents [patents.google.com]

Illuminating the Structure of a Key Chiral Intermediate: A Technical Guide to Ethyl (3R)-4-cyano-3-hydroxybutanoate

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of ethyl (3R)-4-cyano-3-hydroxybutanoate, a critical chiral building block in the synthesis of various pharmaceuticals, notably the cholesterol-lowering drug atorvastatin.[1] Aimed at researchers, scientists, and professionals in drug development, this document details the spectroscopic data, synthesis methodologies, and analytical techniques required for the unambiguous identification and characterization of this important molecule.

Molecular Structure and Properties

This compound is a chiral ester containing both a hydroxyl and a nitrile functional group. Its specific stereochemistry, the (3R) configuration, is crucial for its biological activity in subsequent pharmaceutical applications.

Chemical Structure:

Figure 1: 2D Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₃ | [2] |

| Molecular Weight | 157.17 g/mol | [2] |

| CAS Number | 141942-85-0 | [2] |

| Appearance | Colorless to pale yellow liquid | [3][] |

| Boiling Point | 270 °C (lit.) | [5] |

| Density | 1.114 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.448 (lit.) | [5] |

| Optical Rotation | [α]25/D -5° (neat) | [5] |

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data in DMSO-d₆

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | - | - | 170.21 |

| 2 | 2.47 | m | - | 41.10 |

| 3 | 4.12 | m | - | 63.40 |

| 4 | 2.66 | m | - | 25.14 |

| 5 | - | - | - | 118.60 |

| 6 (CH₂) | 4.07 | q | 7.1 | 59.98 |

| 7 (CH₃) | 1.18 | t | 7.0 | 14.02 |

| OH | 5.60 | d | 5.58 | - |

Data sourced from US Patent 8,372,608 B2.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3450 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~2980 | C-H stretch (sp³) | Alkyl |

| ~2250 | C≡N stretch | Nitrile (-CN) |

| ~1730 | C=O stretch | Ester (-COO-) |

| ~1180 | C-O stretch | Ester (-COO-) |

Characteristic absorption ranges for the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The calculated molecular weight for C₇H₁₁NO₃ is 157.17 g/mol .[2] In mass spectrometry, the molecule is expected to show a molecular ion peak (or a protonated molecule peak [M+H]⁺ at m/z 158.2) and characteristic fragment ions.[6]

Synthesis and Stereochemical Control

The enantioselective synthesis of this compound is critical to obtaining the desired stereoisomer. Several synthetic routes have been developed, often employing enzymatic methods or starting from chiral precursors.

Enzymatic Synthesis

A common and efficient method involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a ketoreductase enzyme, followed by cyanation.[7]

Figure 2: Enzymatic synthesis pathway.

Synthesis from Chiral Precursors

Another established route starts from readily available chiral molecules such as L-(-)-malic acid.[8] This multi-step synthesis involves esterification, reduction, bromination, and finally cyanation to yield the target compound.

Experimental Protocols

General NMR Analysis Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans. For ¹³C NMR, a larger number of scans is typically required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

General FT-IR Analysis Protocol (ATR Method)

-

Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.[9]

-

Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.[9]

-

Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

General Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The enantiomeric excess (% ee) of this compound is determined using chiral HPLC.

Figure 3: Workflow for chiral HPLC analysis.

A typical method would involve a chiral stationary phase (e.g., a polysaccharide-based column) and a mobile phase consisting of a mixture of hexane and an alcohol (e.g., isopropanol).[10] The two enantiomers will have different retention times, allowing for their separation and quantification.

Conclusion

The structural elucidation of this compound is achieved through a combination of modern spectroscopic techniques. The data presented in this guide, including NMR, FT-IR, and MS, provide a robust framework for the identification and characterization of this important chiral intermediate. Furthermore, an understanding of the synthetic methodologies is crucial for obtaining the desired enantiomerically pure compound for its applications in the pharmaceutical industry.

References

- 1. biocompare.com [biocompare.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 5. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]

- 6. US8372608B2 - Processes for making [R]-ethyl 4-cyano-3 hydroxybutyric acid - Google Patents [patents.google.com]

- 7. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. benchchem.com [benchchem.com]

ethyl (3R)-4-cyano-3-hydroxybutanoate molecular weight and formula

An In-depth Technical Guide on Ethyl (3R)-4-cyano-3-hydroxybutanoate: Molecular Properties

This guide provides essential molecular information for this compound, a chiral organic compound significant in various research and drug development applications. The data is presented for researchers, scientists, and professionals in the field of drug development.

Molecular and Physical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₃ | [1][2][3][4] |

| Molecular Weight | 157.17 g/mol | [3][4][5] |

| CAS Number | 141942-85-0 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the compound's name and its primary molecular identifiers.

References

Synthesis of Ethyl (3R)-4-cyano-3-hydroxybutanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing ethyl (3R)-4-cyano-3-hydroxybutanoate, a crucial chiral intermediate in the synthesis of various pharmaceuticals, most notably the cholesterol-lowering drug atorvastatin. This document details the key starting materials, experimental protocols, and comparative quantitative data for the most prevalent chemical and enzymatic methodologies.

Introduction

This compound is a valuable chiral building block in asymmetric synthesis. Its stereospecific structure is essential for the efficacy of the final active pharmaceutical ingredients. Consequently, the development of efficient, stereoselective, and scalable synthetic methods is of paramount importance to the pharmaceutical industry. This guide explores the most significant and widely employed synthetic pathways, offering a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Routes and Starting Materials

The synthesis of this compound can be broadly categorized into chemical and enzymatic, or chemoenzymatic, approaches. The choice of starting material is a critical factor that influences the overall efficiency, cost-effectiveness, and environmental impact of the synthesis. The most prominent starting materials include:

-

Ethyl 4-chloro-3-oxobutanoate: Primarily used in enzymatic and chemoenzymatic routes.

-

L-(-)-Malic acid: A readily available chiral starting material for chemical synthesis.

-

Epichlorohydrin: A cost-effective starting material for chemoenzymatic synthesis.

-

(S)-3-hydroxy-γ-butyrolactone: A chiral synthon used in chemical synthesis.

The following sections provide a detailed examination of the synthetic pathways originating from these key starting materials.

Enzymatic Synthesis from Ethyl 4-chloro-3-oxobutanoate

This modern and highly efficient method involves a two-step enzymatic process that offers high enantioselectivity and yield under mild reaction conditions.

Logical Relationship of the Enzymatic Synthesis Pathway

Caption: Enzymatic synthesis of this compound.

Experimental Protocol:

Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

-

An aqueous phase buffer solution (pH 7.0-9.0) is prepared in a reaction vessel.

-

Toluene, isopropanol (as the hydrogen donor), ethyl 4-chloro-3-oxobutanoate, a recombinant ketoreductase, and a cofactor (e.g., NADP+) are added to the vessel.[1]

-

The reaction mixture is stirred at a controlled temperature, typically between 25°C and 45°C.[2]

-

The progress of the reaction is monitored by HPLC-MS or gas chromatography (GC) until the conversion of the starting material is greater than 99%.[2]

-

Upon completion, a portion of the solvent is removed under reduced pressure to yield a reaction liquid containing the ethyl (S)-4-chloro-3-hydroxybutanoate product.[2]

Step 2: Cyanation of Ethyl (S)-4-chloro-3-hydroxybutanoate

-

The reaction liquid from the previous step is treated to adjust the pH to approximately 7.0 by the slow addition of a sodium cyanide solution.[2]

-

A recombinant halohydrin dehalogenase is then added to the mixture.[2]

-

The reaction is stirred at a controlled temperature (e.g., 40°C) and pressure (40-60 Torr), while maintaining the pH at 7.0.[2][3]

-

The reaction is monitored by GC for the conversion of the substrate.

-

Once the conversion rate exceeds 98%, sulfuric acid is added to adjust the pH to 2-3 to stop the reaction.[2]

-

The product, this compound, is extracted with ethyl acetate.[2]

-

The combined organic phases are concentrated by rotary evaporation to yield the final product.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Ethyl 4-chloro-3-oxobutanoate | [1] |

| Key Enzymes | Ketoreductase, Halohydrin dehalogenase | [1] |

| Overall Yield | 83.8% | [3] |

| Product Purity | >97% | [2] |

| Optical Purity (ee) | >99% | [2] |

| Conversion Rate | >98-100% | [2] |

Chemical Synthesis from L-(-)-Malic Acid

This classical chemical approach utilizes a readily available and inexpensive chiral starting material, L-(-)-malic acid, to produce the target molecule through a four-step reaction sequence.

Experimental Workflow for Synthesis from L-(-)-Malic Acid

Caption: Four-step chemical synthesis from L-(-)-malic acid.

Experimental Protocol:

A detailed, step-by-step protocol for this multi-step synthesis is outlined as follows:

-

Esterification: L-(-)-malic acid is first esterified to protect the carboxylic acid groups.

-

Reduction: A selective reduction of one of the ester groups is carried out to form a diol.

-

Bromization: The primary alcohol of the diol is selectively converted to a bromide.

-

Cyanation: The bromide is displaced with a cyanide group to introduce the nitrile functionality, yielding the final product.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | L-(-)-Malic Acid | [2] |

| Number of Steps | 4 (Esterification, Reduction, Bromization, Cyanation) | [2] |

| Overall Yield | 56.7% | [2] |

| Key Advantage | Inexpensive and readily available starting material | [2] |

Chemoenzymatic Synthesis from Epichlorohydrin

This scalable and efficient process begins with a low-cost starting material, epichlorohydrin, and utilizes a key enzymatic desymmetrization step.

Signaling Pathway of Synthesis from Epichlorohydrin

References

- 1. US8372608B2 - Processes for making [R]-ethyl 4-cyano-3 hydroxybutyric acid - Google Patents [patents.google.com]

- 2. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]

- 3. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl (3R)-4-cyano-3-hydroxybutanoate: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3R)-4-cyano-3-hydroxybutanoate is a pivotal chiral building block in the pharmaceutical industry, primarily recognized for its role as a key intermediate in the synthesis of the blockbuster cholesterol-lowering drug, Atorvastatin (Lipitor®)[1][2]. Its stereochemically defined structure, featuring both a hydroxyl and a nitrile group, makes it a valuable synthon for constructing the complex side chain of Atorvastatin and other bioactive molecules[1][3]. The development of efficient and stereoselective synthetic routes to this compound has been a significant area of research, driven by the immense commercial success of Atorvastatin. This technical guide provides a comprehensive overview of the discovery, history, and detailed synthetic methodologies for this compound, intended to serve as a valuable resource for professionals in drug discovery and development.

Discovery and History

The importance of this compound is intrinsically linked to the discovery of Atorvastatin in the mid-1980s by Dr. Bruce Roth at Parke-Davis (now a subsidiary of Pfizer)[4]. Atorvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[5]. The initial syntheses of Atorvastatin were racemic, requiring challenging chiral separations to isolate the desired enantiomer[6]. The demand for a more efficient and enantioselective synthesis spurred the development of chiral intermediates, among which this compound emerged as a critical component.

The late 1980s and early 1990s saw a surge in research focused on the stereoselective synthesis of this key intermediate[3]. Early approaches often involved chemical methods, which, while effective, sometimes suffered from drawbacks such as the use of expensive reagents and the generation of significant chemical waste. The turn of the 21st century witnessed a paradigm shift towards biocatalysis, with enzymatic methods offering milder reaction conditions, higher selectivity, and a more environmentally friendly footprint. Today, both chemical and enzymatic routes are employed, with the choice of method often depending on factors such as scale, cost, and desired purity.

Synthetic Routes

The synthesis of this compound can be broadly categorized into two main approaches: enzymatic synthesis and chemical synthesis.

Enzymatic Synthesis

Enzymatic methods have become increasingly popular for the industrial-scale production of this compound due to their high enantioselectivity and operational simplicity. The most common enzymatic strategy involves a two-step process starting from ethyl 4-chloro-3-oxobutanoate.

Step 1: Asymmetric Reduction using Ketoreductase

The first step involves the asymmetric reduction of the keto group in ethyl 4-chloro-3-oxobutanoate to yield ethyl (S)-4-chloro-3-hydroxybutanoate. This reaction is catalyzed by a ketoreductase (KRED) enzyme, often from recombinant microorganisms, with high stereoselectivity. A cofactor, typically NADPH, is required and is regenerated in situ using a sacrificial co-substrate like isopropanol or glucose, catalyzed by a dehydrogenase[7].

Step 2: Cyanation using Halohydrin Dehalogenase

The resulting ethyl (S)-4-chloro-3-hydroxybutanoate is then converted to this compound in a cyanation reaction catalyzed by a halohydrin dehalogenase (HHDH)[7]. This enzyme facilitates the nucleophilic substitution of the chlorine atom with a cyanide group, proceeding with an inversion of stereochemistry at the C4 position.

Experimental Protocol: Two-Step Enzymatic Synthesis

Part A: Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate

-

Enzyme Preparation: A recombinant E. coli strain overexpressing a ketoreductase is cultivated in a suitable fermentation medium. The cells are harvested by centrifugation and can be used as whole cells (permeabilized or not) or as a cell-free extract after lysis.

-

Reaction Setup: In a temperature-controlled reactor, a buffer solution (e.g., phosphate buffer, pH 7.0-9.0) is prepared.

-

Reagent Addition: To the buffer, add ethyl 4-chloro-3-oxobutanoate, the ketoreductase preparation, a cofactor (e.g., NADP+), and a co-substrate for cofactor regeneration (e.g., isopropanol or glucose and glucose dehydrogenase). Toluene may be added as a co-solvent to improve substrate solubility[7].

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (typically 25-45 °C) for a specified duration (e.g., 24 hours)[7]. The pH is maintained within the optimal range for the enzyme.

-

Monitoring and Work-up: The reaction progress is monitored by HPLC or GC. Upon completion, the mixture is worked up by solvent extraction (e.g., with ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated to yield crude ethyl (S)-4-chloro-3-hydroxybutanoate.

Part B: Synthesis of this compound

-

Enzyme Preparation: A recombinant microorganism (e.g., E. coli) expressing a halohydrin dehalogenase is prepared similarly to the ketoreductase.

-

Reaction Setup: The crude ethyl (S)-4-chloro-3-hydroxybutanoate from the previous step is dissolved in an aqueous buffer (pH 6.0-8.0)[7].

-

Reagent Addition: The halohydrin dehalogenase preparation and a cyanide source (e.g., sodium cyanide) are added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 40-60 °C) for a set period[2]. The pH is carefully monitored and maintained.

-

Monitoring and Work-up: The conversion is monitored by GC. Once the reaction is complete, the pH is adjusted to quench the reaction, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated under reduced pressure.

-

Purification: The crude product is purified by distillation or chromatography to yield pure this compound.

Chemical Synthesis

Several chemical routes have been developed for the synthesis of this compound, often utilizing chiral starting materials to establish the desired stereochemistry.

Synthesis from L-Malic Acid

A notable chemical synthesis starts from the readily available and inexpensive chiral precursor, L-(-)-malic acid. This multi-step process involves esterification, reduction, bromination, and finally, cyanation.

Experimental Protocol: Synthesis from L-Malic Acid

-

Esterification: L-(-)-malic acid is first esterified to diethyl L-malate. This can be achieved by reacting L-malic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux.

-

Reduction: The diethyl L-malate is then selectively reduced to (S)-1,2,4-butanetriol. This reduction can be performed using a reducing agent such as sodium borohydride in a suitable solvent.

-

Bromination and Cyclization: The resulting triol is treated with a brominating agent (e.g., HBr) which leads to the formation of a cyclic bromo-intermediate.

-

Cyanation: The intermediate is then subjected to a cyanation reaction using a cyanide source (e.g., sodium cyanide) to introduce the nitrile group and yield the target molecule.

-

Purification: Each step is followed by appropriate work-up and purification procedures, such as extraction, crystallization, and chromatography, to isolate the intermediates and the final product.

Quantitative Data Summary

The following table summarizes the quantitative data for different synthetic routes to this compound, providing a comparison of their efficiencies.

| Synthesis Route | Starting Material | Key Reagents/Enzymes | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Enzymatic | Ethyl 4-chloro-3-oxobutanoate | Ketoreductase, Halohydrin dehalogenase | >91 | >99 | [8] |

| Enzymatic | Ethyl 4-chloro-3-oxobutanoate | Recombinant ketoreductase, Recombinant halohydrin dehalogenase | >98 (conversion) | >99 | [7] |

| Chemical | L-(-)-malic acid | NaBH4, HBr, NaCN | 56.7 (overall) | >99 | [9] |

Mandatory Visualizations

Enzymatic Synthesis Workflow

Caption: Workflow of the two-step enzymatic synthesis.

Chemical Synthesis from L-Malic Acid

References

- 1. gene.com [gene.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. US6867306B2 - Process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds - Google Patents [patents.google.com]

- 4. orgsyn.org [orgsyn.org]

- 5. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]

- 6. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]

- 8. Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The discovery and development of atorvastatin, a potent novel hypolipidemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Statin Synthesis: A Technical Guide to Ethyl (3R)-4-cyano-3-hydroxybutanoate

For Immediate Release

A critical chiral building block, ethyl (3R)-4-cyano-3-hydroxybutanoate, plays a pivotal role in the pharmaceutical industry, particularly in the synthesis of life-saving cholesterol-lowering drugs. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, properties, and applications, with a focus on its crucial role in the production of atorvastatin.

This compound, a colorless to pale yellow liquid, is a valuable chiral intermediate due to its stereospecific structure, which is essential for the efficacy of many modern pharmaceuticals.[1] Its primary application lies in the construction of the side chain of widely prescribed statin drugs.[2][3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₃ | [5] |

| Molecular Weight | 157.17 g/mol | [5] |

| CAS Number | 141942-85-0 | [5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 270 °C (lit.) | |

| Density | 1.114 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.448 (lit.) | |

| Optical Rotation | [α]25/D -5° (neat) | |

| Flash Point | 113 °C (closed cup) | |

| Storage Temperature | 2-8°C |

Synthesis of a Key Chiral Intermediate

The stereoselective synthesis of this compound is of paramount importance. Both chemoenzymatic and purely chemical routes have been developed to achieve high enantiomeric purity.

Chemoenzymatic Synthesis

A highly efficient and widely employed method for the synthesis of this compound involves a two-step enzymatic process starting from ethyl 4-chloro-3-oxobutanoate. This chemoenzymatic approach is favored for its high stereoselectivity and environmentally friendly reaction conditions.[3][6]

The first step is the asymmetric reduction of the keto group in ethyl 4-chloro-3-oxobutanoate to yield ethyl (S)-4-chloro-3-hydroxybutanoate. This is typically achieved using a ketoreductase enzyme, often in whole-cell systems, with a cofactor regeneration system.[6] The second step involves the conversion of the resulting chlorohydrin to the corresponding nitrile by a halohydrin dehalogenase in the presence of a cyanide source.[7]

Experimental Protocol: Chemoenzymatic Synthesis

Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

-

Reaction Setup: In a temperature-controlled reactor, a buffer solution (e.g., phosphate buffer, pH 7.0-9.0) is prepared.

-

Reagents: To this buffer, toluene, isopropanol (as a hydrogen donor), ethyl 4-chloro-3-oxobutanoate, a recombinant ketoreductase, and a cofactor (e.g., NADP+) are added.[6]

-

Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 25-45 °C).

-

Monitoring: The progress of the reaction is monitored by HPLC-MS or gas chromatography until the conversion of the starting material is complete (typically >99%).[6] The product of this step is ethyl (S)-4-chloro-3-hydroxybutanoate with high optical purity (>99%).[6]

Step 2: Cyanation using Halohydrin Dehalogenase

-

Reaction Setup: The reaction mixture from Step 1 is treated to remove some of the organic solvent under reduced pressure.

-

Reagents: A solution of sodium cyanide is slowly added to the aqueous phase containing ethyl (S)-4-chloro-3-hydroxybutanoate, maintaining a pH of 6-8. A recombinant halohydrin dehalogenase is then introduced.[6]

-

Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 40-60 °C).

-

Monitoring and Work-up: The reaction progress is monitored by GC. Upon completion (conversion >98%), the pH is adjusted to 2-3 with sulfuric acid. The product is then extracted with ethyl acetate. The combined organic phases are dried and concentrated under reduced pressure to yield ethyl (R)-4-cyano-3-hydroxybutanoate.[6]

A simplified workflow for the chemoenzymatic synthesis is depicted below:

Caption: Chemoenzymatic synthesis workflow.

Chemical Synthesis from L-Malic Acid

An alternative approach utilizes the chiral pool, starting from the readily available and inexpensive L-(-)-malic acid. This method involves a series of chemical transformations to construct the target molecule.

Experimental Protocol: Synthesis from L-Malic Acid

This multi-step synthesis involves esterification, reduction, bromination, and cyanation.[8]

-

Esterification: L-(-)-malic acid is first esterified to produce the corresponding diethyl ester.

-

Reduction: The ester is then selectively reduced.

-

Bromination: A hydroxyl group is converted to a bromide.

-

Cyanation: The bromide is displaced with a cyanide group to yield the final product.

The overall yield for this process is reported to be around 56.7%.[8]

The logical relationship for the synthesis from L-Malic Acid is shown below:

Caption: Synthesis pathway from L-Malic Acid.

Application in Atorvastatin Synthesis

This compound is a cornerstone in the synthesis of the atorvastatin side chain. The nitrile group is typically reduced to an amine, which is then used in a subsequent coupling reaction to form the pyrrole core of the atorvastatin molecule.

Experimental Protocol: Synthesis of the Atorvastatin Side-Chain Amine

-

Protection of the Hydroxyl Group: The hydroxyl group of this compound is first protected, for example, as a silyl ether, to prevent unwanted side reactions.

-

Reduction of the Nitrile: The protected nitrile is then reduced to a primary amine using a suitable reducing agent, such as hydrogen gas with a catalyst (e.g., Raney nickel) or a metal hydride.

-

Deprotection: The protecting group is removed to yield the chiral amino alcohol side chain, which is a key intermediate for the final assembly of atorvastatin.

The experimental workflow for the synthesis of the atorvastatin side-chain is outlined below:

References

- 1. Page loading... [guidechem.com]

- 2. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C7H11NO3 | CID 2733879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]

- 7. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Ethyl (3R)-4-cyano-3-hydroxybutanoate: A Key Chiral Intermediate in Statin Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and analytical characterization of ethyl (3R)-4-cyano-3-hydroxybutanoate. This chiral molecule is a critical building block in the synthesis of various pharmaceuticals, most notably the cholesterol-lowering drug Atorvastatin.[1][2] Its stereochemical purity is paramount for the efficacy of the final active pharmaceutical ingredient.

Core Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions.[] It is soluble in common organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and methanol.[] Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₃ | [4] |

| Molecular Weight | 157.17 g/mol | [4] |

| CAS Number | 141942-85-0 | [4] |

| Appearance | Colorless to pale yellow liquid | [] |

| Boiling Point | 325.6 ± 27.0 °C at 760 mmHg | [] |

| Density | 1.1 ± 0.1 g/cm³ | [] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | [] |

| Storage Temperature | -20°C | [] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is a critical step in the manufacturing of Atorvastatin. Both chemical and enzymatic methods have been developed, with enzymatic routes often being favored for their high stereoselectivity and milder reaction conditions.[1]

Enzymatic Synthesis from Ethyl (S)-4-chloro-3-hydroxybutanoate

A common and efficient method involves the use of a halohydrin dehalogenase enzyme to catalyze the cyanation of ethyl (S)-4-chloro-3-hydroxybutanoate.[5][6]

Experimental Protocol:

-

Reaction Setup: In a temperature-controlled reaction vessel, a solution of ethyl (S)-4-chloro-3-hydroxybutanoate in an aqueous buffer (pH 7.0-8.0) is prepared.

-

Enzyme Addition: Recombinant halohydrin dehalogenase is added to the reaction mixture.

-

Cyanation: A solution of sodium cyanide is slowly added to the mixture while maintaining the pH between 7.0 and 7.5.[5] The reaction is stirred at a controlled temperature (typically 40-60°C) and monitored by gas chromatography (GC).[6]

-

Workup: Once the conversion is complete (typically >98%), the pH is adjusted to 2-3 with sulfuric acid. The product is then extracted with ethyl acetate.

-

Purification: The combined organic phases are dried and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or chromatography to afford pure ethyl (R)-4-cyano-3-hydroxybutanoate.[6]

Synthesis from L-(-)-Malic Acid

A chemical synthesis route utilizing the chiral pool approach starts from the readily available and inexpensive L-(-)-malic acid. This multi-step process involves esterification, reduction, bromination, and finally, cyanation to yield the target molecule.[7]

Analytical Characterization

A comprehensive suite of analytical techniques is employed to confirm the structure, purity, and enantiomeric excess of this compound. A typical Certificate of Analysis (CoA) for this compound will include data from the following methods:[4]

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Infrared Spectroscopy (IR): To identify functional groups.

Role in Atorvastatin Synthesis and Mechanism of Action

This compound is a key chiral precursor for the side chain of Atorvastatin.[1] Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[8][9][10][11] By blocking this enzyme, Atorvastatin reduces the production of cholesterol in the liver. This, in turn, leads to an upregulation of LDL receptors on hepatocytes, which increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[8][9][10][12]

Below is a diagram illustrating the enzymatic synthesis workflow of this compound.

Caption: Enzymatic Synthesis of this compound.

The following diagram illustrates the role of Atorvastatin in the HMG-CoA reductase pathway.

Caption: Mechanism of Action of Atorvastatin on the HMG-CoA Reductase Pathway.

References

- 1. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]

- 6. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. droracle.ai [droracle.ai]

- 9. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 10. droracle.ai [droracle.ai]

- 11. elsevier.com [elsevier.com]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Solubility of Ethyl (3R)-4-cyano-3-hydroxybutanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3R)-4-cyano-3-hydroxybutanoate is a chiral molecule of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Atorvastatin, a widely used cholesterol-lowering medication.[1][2] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, and downstream processing. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for solubility determination, and the compound's role in a significant synthetic pathway.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions have been reported. The following table summarizes the existing qualitative solubility information. It is important to note that this information is based on descriptive terms rather than precise numerical values.

| Solvent | CAS Number | Solubility Description |

| Chloroform | 67-66-3 | Sparingly Soluble[3][] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble[3][] |

| Methanol | 67-56-1 | Slightly Soluble[3][] |

| Water | 7732-18-5 | Sparingly soluble / Not miscible or difficult to mix[5] |

| Ethyl Acetate | 141-78-6 | Implied solubility (used as an extraction solvent)[6][7] |

Experimental Protocols: Determining Solubility

For researchers requiring precise quantitative solubility data, standardized experimental methods must be employed. Below is a detailed protocol for a gravimetric method, which is a fundamental and widely applicable technique for determining the solubility of a liquid solute like this compound in an organic solvent.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound at a specific temperature, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Thermostatic shaker or water bath

-

Analytical balance (accurate to at least 0.1 mg)

-

Glass vials or flasks with airtight seals

-

Calibrated volumetric pipettes and flasks

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of a distinct undissolved phase of the solute is necessary to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to see if the concentration of the solute in the solution remains constant to confirm equilibrium.[8]

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the solution to stand undisturbed in the thermostatic bath for at least 4 hours to allow the undissolved solute to settle.

-

Carefully draw a precise volume (e.g., 5.00 mL) of the supernatant using a calibrated volumetric pipette. To avoid drawing any undissolved solute, it is advisable to use a syringe fitted with a compatible filter.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected aliquot to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and to remove any residual moisture.

-

Weigh the dish or vial containing the dry solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.[9]

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated in grams per liter (g/L) using the following formula: S (g/L) = (Mass of solute (g) / Volume of aliquot (L))

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvents before starting the experiment.

Mandatory Visualization: Synthetic Pathway of Atorvastatin

This compound is a critical chiral building block in the synthesis of Atorvastatin. The following diagram illustrates a simplified enzymatic approach to its synthesis and its subsequent role in the formation of the Atorvastatin side chain.

Caption: Simplified workflow for the synthesis of this compound and its incorporation into the Atorvastatin structure.

References

- 1. nbinno.com [nbinno.com]

- 2. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 5. guidechem.com [guidechem.com]

- 6. CN105132488A - Preparation method of -4-cyano-3-hydroxy ethyl butyrate - Google Patents [patents.google.com]

- 7. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

Navigating the Stability of a Key Chiral Intermediate: A Technical Guide to Ethyl (3R)-4-cyano-3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl (3R)-4-cyano-3-hydroxybutanoate, a critical chiral building block in the synthesis of various pharmaceuticals. Given the importance of maintaining the integrity of this intermediate, this document outlines its known stability profile, proposes potential degradation pathways, and offers detailed experimental protocols for its assessment.

Core Stability and Recommended Storage

This compound is a colorless to pale yellow liquid that is generally stable under inert conditions. However, its multifunctional nature, possessing ester, hydroxyl, and nitrile groups, renders it susceptible to degradation under certain environmental stressors.[1] To ensure its chemical and stereochemical purity, specific storage and handling procedures are paramount.

Recommended Storage Conditions

Consistent recommendations from various suppliers and safety data sheets emphasize the need for controlled storage to prevent decomposition.[1] The following table summarizes the optimal conditions for maintaining the stability of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C or -20°C | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation. |

| Container | Tightly sealed, opaque | To protect from moisture and light. |

| Incompatible Substances | Strong acids, strong bases, oxidizing agents | To avoid rapid chemical degradation.[1] |

Potential Degradation Pathways

While specific forced degradation studies on this compound are not extensively published, its chemical structure allows for the prediction of potential degradation pathways based on the reactivity of its functional groups. Understanding these pathways is crucial for developing stability-indicating analytical methods and for identifying potential impurities.

Under stress conditions, the primary sites of degradation are anticipated to be the ester and nitrile functionalities, particularly through hydrolysis.

Under acidic or basic conditions, the ester group can hydrolyze to form the corresponding carboxylic acid, (3R)-4-cyano-3-hydroxybutanoic acid. The nitrile group is also susceptible to hydrolysis, which would initially yield an amide, (3R)-3-hydroxyglutaramide, and could be further hydrolyzed to the dicarboxylic acid, (3R)-3-hydroxyglutaric acid. Under extreme acidic conditions, the potential for the release of hydrogen cyanide exists.[1]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradants and for the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.

General Workflow for Stability Assessment

The following diagram outlines a logical workflow for a comprehensive stability assessment.

Detailed Methodologies for Forced Degradation Studies

The following protocols are provided as a template for conducting forced degradation studies. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for HPLC analysis.

3. Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.

5. Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 70°C) for a specified period (e.g., 1, 3, 5, and 7 days).

-

At each time point, dissolve a portion of the solid in the initial solvent to prepare a sample for HPLC analysis.

6. Photolytic Degradation:

-

Expose the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples at appropriate time intervals.

Data Presentation for Stability Studies

All quantitative data from forced degradation studies should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and analysis. The following table is a template for presenting such data.

| Stress Condition | Stressor Concentration/Intensity | Time (hours/days) | Temperature (°C) | % Degradation of Parent Compound | Major Degradation Products (Retention Time) | Remarks |

| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | |||

| Basic Hydrolysis | 0.1 M NaOH | 24 | 25 | |||

| Oxidation | 3% H₂O₂ | 24 | 25 | |||

| Thermal (Solid) | - | 7 days | 70 | |||

| Photolytic | 1.2 million lux hours & 200 Wh/m² | - | 25 |

Conclusion

Maintaining the stability of this compound is critical for its successful application in pharmaceutical synthesis. This guide provides a framework for understanding its stability profile, including recommended storage conditions, potential degradation pathways, and detailed protocols for conducting forced degradation studies. By adhering to these guidelines and conducting thorough stability assessments, researchers and drug development professionals can ensure the quality and integrity of this vital chiral intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Atorvastatin from Ethyl (3R)-4-cyano-3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Atorvastatin, a leading cholesterol-lowering medication, utilizing ethyl (3R)-4-cyano-3-hydroxybutanoate as a key chiral starting material. This document outlines the synthetic strategy, key transformations, and experimental procedures, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

Atorvastatin is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] Its synthesis has been a significant focus of research, leading to various efficient synthetic routes. A convergent and widely adopted industrial method is the Paal-Knorr synthesis, which involves the condensation of a complex 1,4-diketone with a chiral amino-ester side chain.[4][5]

This compound serves as a critical chiral building block for constructing the stereochemically defined side chain of Atorvastatin.[6] This document details the multi-step conversion of this intermediate into the final Atorvastatin molecule.

Synthetic Strategy Overview

The overall synthetic strategy involves three main stages:

-

Stage 1: Synthesis of the Chiral Side-Chain Amine: Conversion of this compound into a protected aminoethyl diol derivative. This involves reduction of the nitrile group to a primary amine and protection of the diol functionality as an acetonide.

-

Stage 2: Paal-Knorr Pyrrole Synthesis: Condensation of the chiral side-chain amine with a pre-synthesized 1,4-diketone to form the central pyrrole ring of the Atorvastatin backbone.

-

Stage 3: Deprotection and Final Product Formation: Removal of the protecting groups from the diol and the carboxylic acid functionalities to yield the final Atorvastatin molecule, which can then be converted to its calcium salt.

Experimental Protocols

Stage 1: Synthesis of the Chiral Side-Chain Amine ((4R,6R)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester)

Protocol: Synthesis of a Key Chiral Amine Intermediate

This protocol outlines the synthesis of tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, a crucial intermediate for the Paal-Knorr reaction.[4][7]

Step 1: Synthesis of Ethyl 4-(N-carbobenzyloxyamino)-3-oxobutanoate

-

To a solution of N-carbobenzyloxy-β-alanine (1.0 eq) in an appropriate solvent, add N,N'-carbonyldiimidazole (CDI) (1.1 eq).

-

Stir the mixture at room temperature until the formation of the imidazolide is complete.

-

In a separate flask, prepare a solution of potassium ethyl malonate (1.2 eq) and magnesium chloride (1.2 eq).

-

Add the imidazolide solution to the potassium ethyl malonate solution and stir at room temperature.

-

Upon reaction completion, perform an acidic work-up to isolate the desired β-ketoester.

Step 2: Asymmetric Hydrogenation

-

Dissolve the β-ketoester (1.0 eq) in a suitable solvent under an inert atmosphere.

-

Add a chiral ruthenium-BINAP complex catalyst (e.g., [NH2Et2][{RuCl((R)-(+)-BINAP)}2μ-Cl)3]) (0.01 eq).

-

Pressurize the reaction vessel with hydrogen gas (30 atm) and stir at 35°C for 64 hours.

-

After the reaction, carefully depressurize the vessel and purify the product by chromatography to obtain the corresponding chiral alcohol.

Step 3: Protection of the Diol as an Acetonide

-

Dissolve the chiral dihydroxy ester (1.0 eq) in acetone.

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with a mild base and perform a standard work-up to isolate the acetonide-protected compound.

Step 4: Deprotection of the Amine

-

Dissolve the N-Cbz protected amine (1.0 eq) in a suitable solvent.

-

Add 5% Palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere.

-

Upon completion, filter off the catalyst and concentrate the filtrate to obtain the desired chiral amine intermediate.

| Step | Key Reagents | Typical Yield |

| 1 | N-carbobenzyloxy-β-alanine, CDI, Potassium ethyl malonate | 82%[7] |

| 2 | Ru-BINAP catalyst, H₂ | 85%[7] |

| 3 | Acetone, PTSA | 70%[7] |

| 4 | 5% Pd/C, H₂ | 90%[7] |

Table 1: Summary of yields for the synthesis of the chiral amine intermediate.

Stage 2: Paal-Knorr Pyrrole Synthesis

This stage involves the crucial condensation reaction to form the atorvastatin pyrrole core.

Protocol: Paal-Knorr Condensation [5]

-

To a solution of the 1,4-diketone, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (1.0 eq), in a mixture of toluene and heptane, add the chiral amine intermediate ((4R,6R)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester) (1.0-1.2 eq).

-

Add pivalic acid (0.1-0.2 eq) as a catalyst.

-

Heat the reaction mixture to reflux (approximately 85-95 °C) with continuous removal of water using a Dean-Stark apparatus.

-

Stir the reaction for 18-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform a standard aqueous work-up and purify the crude product by crystallization or column chromatography to yield the protected Atorvastatin acetonide tert-butyl ester.

| Reactants | Role |

| 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide | 1,4-Diketone |

| (4R,6R)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester | Chiral amine |

| Pivalic acid | Catalyst |

| Toluene/Heptane | Solvent |

Table 2: Key reactants for the Paal-Knorr condensation.

Stage 3: Deprotection and Final Product Formation

The final steps involve the removal of the protecting groups to yield Atorvastatin.

Protocol: Deprotection of Acetonide and Hydrolysis of tert-Butyl Ester [5][6]

-

Acetonide Deprotection:

-

Dissolve the protected Atorvastatin acetonide tert-butyl ester (1.0 eq) in methanol.

-

Add a solution of hydrochloric acid (e.g., 1 M aqueous HCl) dropwise while stirring at room temperature (25-30 °C).[6]

-

Stir the mixture for 2-4 hours, monitoring the deprotection by TLC.

-

Once complete, neutralize the mixture with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

tert-Butyl Ester Hydrolysis:

-

Dissolve the deprotected diol tert-butyl ester (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (NaOH) solution and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

After completion, acidify the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 4-5.

-

Extract the Atorvastatin acid product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain Atorvastatin acid.

-

Optional: Conversion to Atorvastatin Calcium The final Atorvastatin acid can be converted to its calcium salt by reacting it with a suitable calcium source, such as calcium acetate, in a suitable solvent system.

| Step | Key Reagents | Purpose |

| 1 | HCl, Methanol | Removal of acetonide protecting group |

| 2 | NaOH, Methanol/Water | Hydrolysis of tert-butyl ester |

| 3 | Calcium Acetate | Formation of the calcium salt |

Table 3: Reagents for deprotection and salt formation.

Visualizations

Atorvastatin Synthesis Workflow

Caption: Workflow for the synthesis of Atorvastatin.

Atorvastatin's Mechanism of Action: HMG-CoA Reductase Inhibition

Caption: Inhibition of HMG-CoA reductase by Atorvastatin.

Conclusion

The synthesis of Atorvastatin using this compound as a chiral precursor is a well-established and efficient process, particularly when employing the Paal-Knorr condensation as the key pyrrole-forming step. The protocols and data presented in these application notes provide a detailed guide for researchers and professionals in the field of drug development. Careful control of reaction conditions and purification at each stage are critical for achieving high yields and purity of the final active pharmaceutical ingredient. Further research into more convergent and environmentally friendly synthetic routes continues to be an area of active investigation.

References

- 1. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. WO2017060885A1 - An improved process for preparation of atorvastatin or pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 4. The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor [internationaljournalssrg.org]

- 5. benchchem.com [benchchem.com]

- 6. US20090221839A1 - Preparation of an Atorvastatin Intermediate - Google Patents [patents.google.com]

- 7. internationaljournalssrg.org [internationaljournalssrg.org]

Application Notes and Protocols: Synthesis of Rosuvastatin from Ethyl (3R)-4-cyano-3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin is a potent HMG-CoA reductase inhibitor widely used for the treatment of hypercholesterolemia. The synthesis of this complex molecule requires a stereocontrolled approach to construct its chiral side chain and couple it with the pyrimidine core. This document outlines a detailed synthetic protocol for rosuvastatin starting from the chiral building block, ethyl (3R)-4-cyano-3-hydroxybutanoate. This route involves the protection of the hydroxyl group, reduction of the nitrile to an aldehyde, chain extension to form the dihydroxyheptenoate side chain, and finally, coupling with the pyrimidine moiety followed by deprotection and salt formation.

Overall Synthetic Scheme

The synthesis of rosuvastatin from this compound can be conceptualized in the following key stages:

-

Protection of the Hydroxyl Group: The secondary alcohol in the starting material is protected to prevent unwanted side reactions in subsequent steps.

-

Reduction of the Nitrile: The cyano group is selectively reduced to an aldehyde, which is a key functionality for the subsequent chain extension.

-

Chain Elongation and Formation of the Diol: The aldehyde is reacted to introduce the remaining carbons of the side chain and to establish the second stereocenter of the 1,3-diol system.

-

Coupling with the Pyrimidine Core: The synthesized side chain is coupled with the pre-synthesized pyrimidine core of rosuvastatin, typically via a Wittig reaction.

-

Deprotection and Salt Formation: The protecting groups are removed, and the final product is converted to its calcium salt.

Figure 1: Overall workflow for the synthesis of Rosuvastatin Calcium.

Experimental Protocols

Step 1: Protection of this compound

Protocol: Synthesis of Ethyl (3R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate

-

To a solution of this compound (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in dry DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the protected intermediate.

| Reagent | Molar Eq. | Purity |